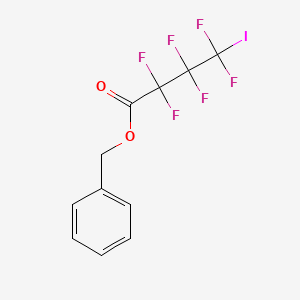
Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate is a chemical compound with the molecular formula C11H7F6IO2 It is known for its unique structure, which includes six fluorine atoms and an iodine atom attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate typically involves the esterification of 2,2,3,3,4,4-hexafluoro-4-iodobutyric acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for distillation and purification.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of hexafluoro-iodobutyric acid or hexafluoro-iodoketone.
Reduction: Formation of benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanol.
Substitution: Formation of benzyl 2,2,3,3,4,4-hexafluoro-4-amino- or 4-thiobutanoate.
Scientific Research Applications
Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in labeling and imaging studies due to the presence of iodine, which is a heavy atom.
Medicine: Explored for its potential use in radiopharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate biological pathways and processes, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2,2,3,3,4,4-hexafluoro-4-bromobutanoate
- Benzyl 2,2,3,3,4,4-hexafluoro-4-chlorobutanoate
- Benzyl 2,2,3,3,4,4-hexafluoro-4-fluorobutanoate
Uniqueness
Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom’s larger size and higher atomic number compared to bromine, chlorine, and fluorine make it particularly useful in applications requiring heavy atoms, such as imaging and radiopharmaceuticals .
Properties
CAS No. |
188711-29-7 |
|---|---|
Molecular Formula |
C11H7F6IO2 |
Molecular Weight |
412.07 g/mol |
IUPAC Name |
benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate |
InChI |
InChI=1S/C11H7F6IO2/c12-9(13,10(14,15)11(16,17)18)8(19)20-6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
HFGVAUVDEFVFJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C(C(F)(F)I)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)
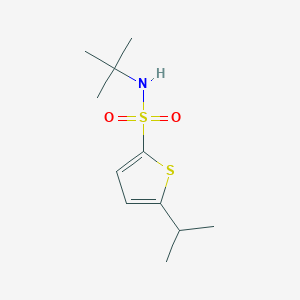
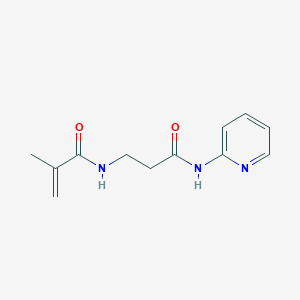

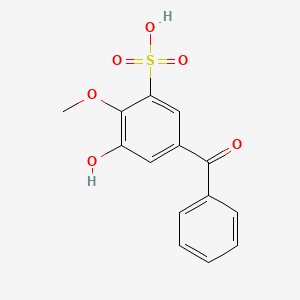
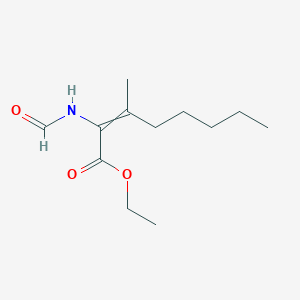
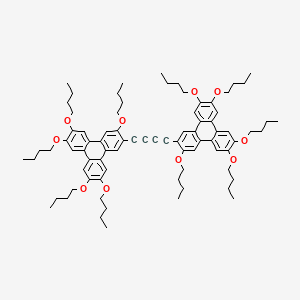
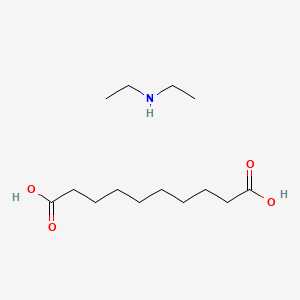

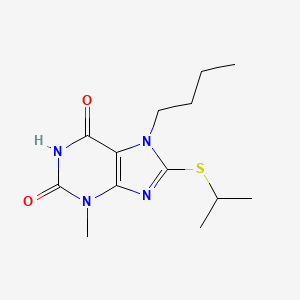
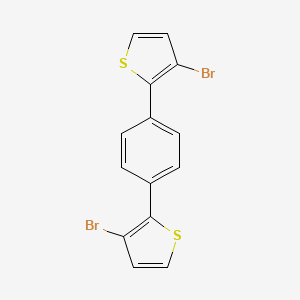
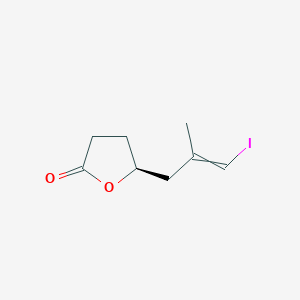
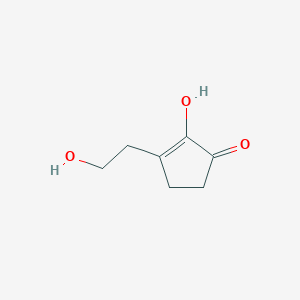
methanone](/img/structure/B14249344.png)
